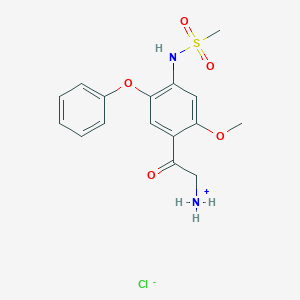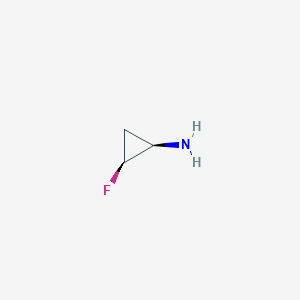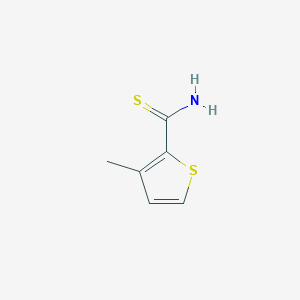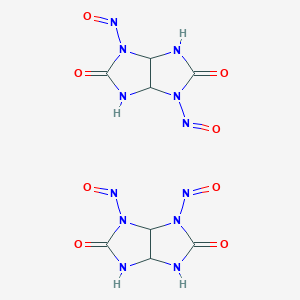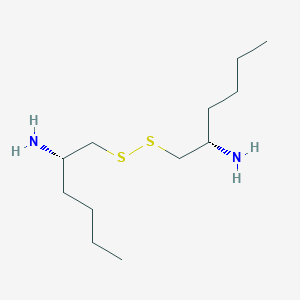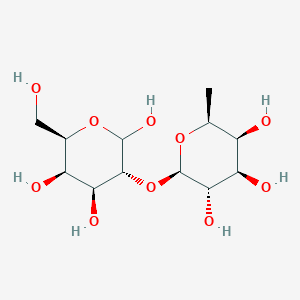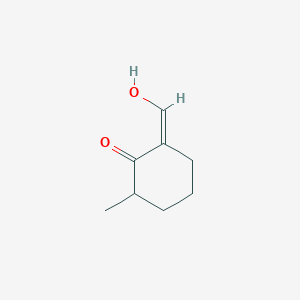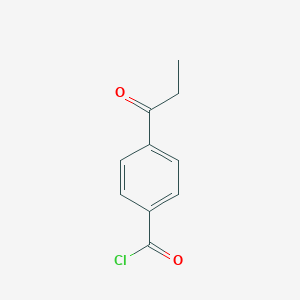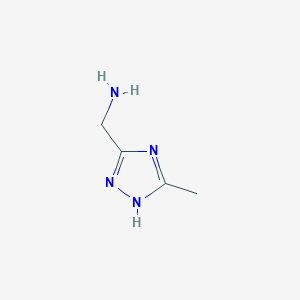
Sarpogrelato
Descripción general
Descripción
El Sarpogrelate es un compuesto farmacéutico conocido por su función como antagonista selectivo del receptor de serotonina-2A. Se utiliza principalmente para inhibir la agregación plaquetaria inducida por la serotonina, lo que lo hace valioso en el tratamiento de diversas enfermedades cardiovasculares, incluyendo diabetes mellitus, enfermedad de Buerger, enfermedad de Raynaud, enfermedad de la arteria coronaria, angina de pecho y aterosclerosis .
Aplicaciones Científicas De Investigación
Sarpogrelate has been extensively studied for its applications in various fields:
Chemistry: It is used as a model compound to study serotonin receptor antagonism.
Biology: It helps in understanding the role of serotonin in platelet aggregation and vascular function.
Medicine: It is used to treat cardiovascular diseases by preventing platelet aggregation and improving blood flow.
Industry: It is employed in the development of new therapeutic agents targeting serotonin receptors
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del sarpogrelate implica varios pasos clave. Un método común comienza con la disociación alcalina del clorhidrato de 1-dimetilamino-3-[2-[2-(3-metoxifenil)etil]fenoxi-2-propanol. Este intermedio se hace reaccionar entonces con anhídrido succínico para formar un éster. El éster se acidifica posteriormente para obtener clorhidrato de sarpogrelate bruto, que se purifica utilizando butanona como disolvente de recristalización .
Métodos de producción industrial
Para la producción industrial, el proceso se optimiza para garantizar una alta pureza y rendimiento. El método descrito anteriormente es adecuado para la producción a gran escala debido a su eficiencia en la recuperación de disolventes y la alta pureza del producto final, que supera el 99,9% .
Análisis De Reacciones Químicas
Tipos de reacciones
El sarpogrelate sufre diversas reacciones químicas, incluyendo:
Oxidación: Esta reacción puede modificar los grupos funcionales dentro de la molécula.
Reducción: Esta reacción puede alterar el estado de oxidación del compuesto.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y diversos nucleófilos para reacciones de sustitución. Las condiciones para estas reacciones varían dependiendo del resultado deseado, pero normalmente implican temperaturas controladas y disolventes específicos para asegurar que la reacción proceda eficientemente .
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir diferentes ácidos carboxílicos, mientras que la reducción podría producir alcoholes o aminas .
Aplicaciones de la investigación científica
El sarpogrelate ha sido ampliamente estudiado por sus aplicaciones en diversos campos:
Química: Se utiliza como compuesto modelo para estudiar el antagonismo de los receptores de serotonina.
Biología: Ayuda a comprender el papel de la serotonina en la agregación plaquetaria y la función vascular.
Medicina: Se utiliza para tratar enfermedades cardiovasculares al prevenir la agregación plaquetaria y mejorar el flujo sanguíneo.
Industria: Se emplea en el desarrollo de nuevos agentes terapéuticos dirigidos a los receptores de serotonina
Mecanismo De Acción
El sarpogrelate ejerce sus efectos antagonizando los receptores de serotonina-2A. Esta acción inhibe la agregación plaquetaria y la vasoconstricción inducidas por la serotonina, evitando así la formación de coágulos sanguíneos y mejorando el flujo sanguíneo. Los objetivos moleculares incluyen los receptores de serotonina-2A en las plaquetas y las células musculares lisas vasculares. Las vías involucradas incluyen la inhibición de la vía de señalización ERK1/2-GATA4, que juega un papel en la hipertrofia de los cardiomiocitos y la insuficiencia cardíaca .
Comparación Con Compuestos Similares
Compuestos similares
Ketanserina: Otro antagonista del receptor de serotonina-2A utilizado para fines terapéuticos similares.
Naftidrofuryl: Un compuesto con aplicaciones similares en el tratamiento de enfermedades vasculares.
Singularidad
El sarpogrelate es único debido a su acción antagonista específica sobre los receptores de serotonina-2A, lo que lo hace particularmente efectivo en la prevención de la agregación plaquetaria y el tratamiento de las enfermedades cardiovasculares. Su capacidad para inhibir la vía de señalización ERK1/2-GATA4 también lo diferencia de otros compuestos similares .
Propiedades
IUPAC Name |
4-[1-(dimethylamino)-3-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]propan-2-yl]oxy-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO6/c1-25(2)16-21(31-24(28)14-13-23(26)27)17-30-22-10-5-4-8-19(22)12-11-18-7-6-9-20(15-18)29-3/h4-10,15,21H,11-14,16-17H2,1-3H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYNAVGJSYHHFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(COC1=CC=CC=C1CCC2=CC(=CC=C2)OC)OC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048328 | |
| Record name | Sarpogrelate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125926-17-2 | |
| Record name | Sarpogrelate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125926-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sarpogrelate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125926172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sarpogrelate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12163 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sarpogrelate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SARPOGRELATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19P708E787 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


